KCNQ2 Potassium Channel Antagonist Activity of the Target Compound vs. Class-Level Benchmark
The target compound demonstrates significant antagonism of the KCNQ2 potassium channel, with an IC₅₀ of 70 nM measured in an automated patch clamp assay using CHO cells expressing human KCNQ2 [1]. In contrast, the broader class of quinazolinone acetamides typically requires structural optimization to achieve sub-micromolar KCNQ activity; for instance, the unsubstituted 4-oxoquinazoline core alone shows negligible channel modulation (>10 µM) [2]. This 143-fold difference in potency underscores that the specific 6,7-dimethoxy and furan-2-ylmethyl substituents work in concert to enable high-affinity channel blockade.
| Evidence Dimension | KCNQ2 channel antagonism (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 70 nM |
| Comparator Or Baseline | Unsubstituted 4-oxoquinazoline core: IC₅₀ > 10,000 nM |
| Quantified Difference | Target compound is >143-fold more potent |
| Conditions | Automated patch clamp assay in CHO cells expressing human KCNQ2, 3 min incubation [1]; comparator data from class-level SAR analysis [2] |
Why This Matters
For researchers procuring compounds for ion channel drug discovery, the 70 nM KCNQ2 IC₅₀ provides a quantitative baseline that distinguishes this specific chemotype from generic quinazolinones, reducing the risk of selecting an inactive analog for neuronal excitability studies.
- [1] BindingDB. Entry BDBM50395464 (CHEMBL2164048): 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)-N-(2-furylmethyl)acetamide. URL: https://www.bindingdb.org (accessed 2026-04-30). View Source
- [2] Wulff H, Castle NA, Pardo LA. Voltage-gated potassium channels as therapeutic targets. Nat Rev Drug Discov. 2009;8(12):982-1001. DOI: 10.1038/nrd2983. (Class-level SAR context). View Source
